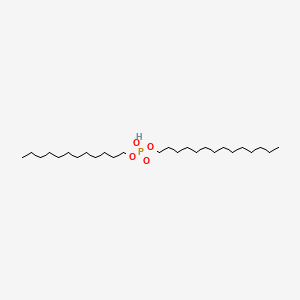
Phosphoric acid, monododecyl monotetradecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, monododecyl monotetradecyl ester: is an organic compound that belongs to the class of phosphate esters. These esters are formed by the reaction of phosphoric acid with alcohols. This particular compound is characterized by having one dodecyl (C12) and one tetradecyl (C14) group attached to the phosphate group. Phosphate esters are significant in various biochemical processes and industrial applications due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoric acid, monododecyl monotetradecyl ester can be synthesized through the esterification reaction between phosphoric acid and the corresponding alcohols (dodecanol and tetradecanol). The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
H3PO4+C12H25OH+C14H29OH→C12H25OPO3C14H29+2H2O
Industrial Production Methods: In an industrial setting, the production of phosphoric acid esters often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. The use of high temperatures and vacuum conditions can help drive the reaction to completion and remove water, which is a byproduct of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, monododecyl monotetradecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and the corresponding alcohols.
Oxidation: The alkyl groups can undergo oxidation reactions, although the phosphate ester bond itself is relatively stable to oxidation.
Substitution: The ester can participate in substitution reactions where the alkyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Hydrolysis: Phosphoric acid, dodecanol, and tetradecanol.
Oxidation: Oxidized products of the alkyl groups.
Substitution: Substituted phosphate esters depending on the nucleophile used.
Scientific Research Applications
Phosphoric acid, monododecyl monotetradecyl ester has several applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Acts as a model compound for studying the behavior of phosphate esters in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and other self-assembled structures.
Mechanism of Action
The mechanism of action of phosphoric acid, monododecyl monotetradecyl ester involves its ability to interact with various molecular targets through its phosphate group and hydrophobic alkyl chains. The phosphate group can form hydrogen bonds and electrostatic interactions with other molecules, while the alkyl chains can interact with hydrophobic regions of proteins and membranes. This dual functionality allows the compound to act as a surfactant, emulsifier, and potential drug delivery agent .
Comparison with Similar Compounds
Phosphoric acid, monododecyl ester: Contains only one dodecyl group.
Phosphoric acid, monotetradecyl ester: Contains only one tetradecyl group.
Phosphoric acid, monoalkyl esters: General class of compounds with various alkyl groups attached to the phosphate group.
Uniqueness: Phosphoric acid, monododecyl monotetradecyl ester is unique due to the presence of both dodecyl and tetradecyl groups, which provide a balance of hydrophobicity and hydrophilicity. This unique structure enhances its ability to act as a surfactant and emulsifier in various applications .
Properties
CAS No. |
53852-20-3 |
|---|---|
Molecular Formula |
C26H55O4P |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
dodecyl tetradecyl hydrogen phosphate |
InChI |
InChI=1S/C26H55O4P/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-30-31(27,28)29-25-23-21-19-17-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,27,28) |
InChI Key |
CIQXVRIRQCPIGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















